Suplatast Tosilate Suplatast Tosilate Suplatast is an antiallergic agent. It inhibits IL-4 and IL-5 production in conalbumin-stimulated D10.G4.1 murine T helper 2 (Th2) cells in a concentration-dependent manner. Suplatast (100 mg/kg) inhibits ovalbumin-induced increases in eosinophil and total cell numbers, as well as IL-4, IL-5, and IL-13, but not IFN-γ, levels in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of asthma. It also inhibits ovalbumin-induced increases in ovalbumin-specific IgE in serum and bronchial hyperresponsiveness to methacholine in the ovalbumin-sensitized mouse model of asthma.
Suplatast Tosilate is a novel capsular anti-asthmatic agent that suppresses both IgE production, IL-4 and IL-5 synthesis with IC50 above 100 μM. Suplatast tosilate has an inhibitory effect on antibody production in isolated mouse splenic and human peripheral blood B cells with IC50 >100 nM. Suplatast tosilate inhibits mouse and human cytokine production, IFN-γ, IL-2, IL-4, IL-5 and IL-10 with an IC50 >100 nM. Suplatast tosilate (100 mg/kg/100 μL) significantly reduces the number of total cells and eosinophils in BALF (around -40%) and almost completely inhibits the development of antigen-induced BHR. Histological findings confirm the reduction of submucosal cell infiltration in the lung, and disclose the marked inhibition of bronchial epithelial cell damage. Ovalbumin-specific IgE is slightly but significantly reduced. The levels of IL-4, IL-5 and IL-13 in BALF are significantly decreased in mice treated with Suplatast tosilate compared to those in untreated mice.
Brand Name: Vulcanchem
CAS No.: 94055-76-2
VCID: VC20749146
InChI: InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)
SMILES: CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula: C23H33NO7S2
Molecular Weight: 499.6 g/mol

Suplatast Tosilate

CAS No.: 94055-76-2

Cat. No.: VC20749146

Molecular Formula: C23H33NO7S2

Molecular Weight: 499.6 g/mol

* For research use only. Not for human or veterinary use.

Suplatast Tosilate - 94055-76-2

CAS No. 94055-76-2
Molecular Formula C23H33NO7S2
Molecular Weight 499.6 g/mol
IUPAC Name [3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate
Standard InChI InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)
Standard InChI Key RYVJQEZJUFRANT-UHFFFAOYSA-N
SMILES CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Canonical SMILES CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Chemical Properties and Structure

Suplatast Tosilate is a synthetic compound classified as a Th2 cytokine inhibitor. The compound consists of Suplatast as the active moiety with tosilate (p-toluenesulfonic acid) as the salt component, which enhances its pharmaceutical properties including stability and bioavailability. Its chemical structure enables it to interact with critical cellular mechanisms involved in allergic inflammation.

Mechanism of Action

Suplatast Tosilate exhibits a multi-faceted mechanism of action primarily centered on the modulation of immune system components involved in allergic responses:

Cytokine Inhibition

Histamine Signaling Suppression

Research has demonstrated that Suplatast Tosilate inhibits histamine signaling through both direct and indirect mechanisms. It suppresses the upregulation of histamine H1 receptor (H1R) mRNA and histidine decarboxylase (HDC) gene expressions, which are typically elevated in patients with allergic rhinitis .

Studies using toluene-2,4-diisocyanate (TDI)-sensitized rats have shown that Suplatast pretreatment significantly suppresses nasal symptoms and the elevation of H1R, HDC, and IL-4 mRNAs. Furthermore, it reduces HDC activity in nasal mucosa and the histamine content in nasal lavage fluid .

Dual Inhibitory Pathway

Importantly, Suplatast Tosilate operates through a dual inhibitory pathway. It suppresses IL-4-induced upregulation of H1R mRNA, while concurrently inhibiting the transcription of both HDC and IL-4 genes . This dual action creates a comprehensive suppression of allergic response mechanisms.

Clinical Applications in Allergic Rhinitis

Allergic rhinitis (AR) represents one of the most common allergic diseases globally, affecting between 5-22% of the general population with increasing prevalence . The condition's impact on quality of life is significant, and it frequently coincides with other chronic airway diseases—an estimated 60-80% of all patients with allergic rhinitis have concomitant asthma or bronchial hyperreactivity .

Efficacy in Allergic Rhinitis Models

Experimental studies using TDI-sensitized rats demonstrated that Suplatast Tosilate effectively alleviates nasal symptoms associated with allergic rhinitis. The mechanism involves inhibition of histamine signaling pathways, particularly through the suppression of histamine- and IL-4-induced H1R gene expression .

Effect on Inflammatory Markers

Treatment with Suplatast Tosilate has been shown to significantly reduce various inflammatory markers, including:

  • Histamine content in nasal lavage fluid

  • HDC activity in nasal mucosa

  • Expression of H1R, HDC, and IL-4 mRNAs

These molecular changes correspond with observable clinical improvement in nasal symptoms, establishing a clear mechanism-to-symptom relationship for the drug's efficacy .

Clinical Applications in Asthma

Asthma represents another major realm where Suplatast Tosilate has demonstrated significant therapeutic potential. Research has examined both treatment and prophylactic applications of this compound in asthma management.

Efficacy in Experimental Asthma Models

In mouse models of chronic asthma, treatment with Suplatast Tosilate has shown remarkable effectiveness in improving all histopathological parameters . These improvements reflect the drug's ability to modulate the underlying inflammatory processes driving asthmatic responses.

Interestingly, while treatment administration demonstrated clear benefits, prophylactic use of Suplatast Tosilate alone proved ineffective. Furthermore, combining prophylaxis with treatment showed no additional benefits over treatment alone . This finding has important implications for clinical application strategies.

Long-term Monotherapy in Mild Atopic Asthma

This two-year study revealed that Suplatast Tosilate produced improvements in several key parameters that were comparable to those achieved with fluticasone (200 μg/day):

  • Peak expiratory flow (PEF) rate

  • Forced expiratory volume in 1 second (FEV1)

  • Symptom diary scales

  • Frequency of β2 stimulant inhalation

  • Sputum eosinophil cationic protein (ECP) levels

  • Exhaled nitric oxide concentration

  • Airway hyper-responsiveness

Comparative Efficacy with Standard Treatments

The long-term clinical study comparing Suplatast Tosilate with fluticasone provides valuable insights into the comparative efficacy of these treatments.

Pulmonary Function and Symptom Improvement

Table 1: Comparative Efficacy in Key Clinical Parameters (Based on 2-Year Study Results)

ParameterSuplatast TosilateFluticasoneSignificance between groups
PEF ImprovementSignificant increaseSignificant increaseNo significant difference
FEV1 ImprovementSignificant increaseSignificant increaseNo significant difference
Symptom Diary ScaleSignificant decreaseSignificant decreaseNo significant difference
β2 Stimulant UseDecreasedDecreasedNo significant difference
Airway Hyper-responsivenessImprovedImprovedSimilar improvement

Immunological Parameters

While both treatments showed similar effects on many parameters, Suplatast Tosilate demonstrated unique benefits in certain immunological markers:

This differential effect suggests that Suplatast Tosilate may offer additional immunomodulatory benefits beyond those provided by inhaled corticosteroids, potentially addressing underlying immunological dysregulation more directly.

Inflammatory Markers

Table 2: Changes in Inflammatory and Immunological Parameters

ParameterSuplatast TosilateFluticasone
Sputum ECP LevelSignificant decrease (p = 0.0016 at 24 months)Significant decrease (p = 0.0014 at 24 months)
Serum ECP LevelSignificant decrease (p = 0.0054 at 24 months)No significant change
Total IgE Antibody TiterSignificant decrease (p = 0.0189 at 24 months)No significant change
Exhaled Nitric OxideSignificant decreaseSignificant decrease
Peripheral Blood Eosinophil %No significant changeNo significant change

Research on Treatment vs. Prophylaxis

Studies examining both treatment and prophylactic applications of Suplatast Tosilate have yielded important insights about its optimal clinical utilization.

Treatment Efficacy

Research in mouse models of chronic asthma clearly established that Suplatast Tosilate is effective as a treatment intervention, with significant improvements observed across all histopathological parameters compared to vehicle control groups .

Prophylactic Limitations

Interestingly, the same research revealed clear limitations to prophylactic application. When used solely as a preventive measure, Suplatast Tosilate showed no significant differences compared to vehicle control groups . This finding suggests that the compound's mechanisms may be more effective in addressing active inflammatory processes rather than preventing their initial development.

Combined Approach

The research also examined a combined approach of prophylaxis plus treatment with Suplatast Tosilate. While this combined approach did show significant improvements compared to vehicle control, these improvements were comparable to those achieved with treatment alone . This suggests no additive benefit to prophylactic administration when treatment is already being provided.

Table 3: Efficacy of Treatment vs. Prophylaxis with Suplatast Tosilate

Application MethodEfficacy on Histopathological ParametersStatistical Significance
TreatmentSignificant improvementYes (vs. vehicle control)
Prophylaxis onlyNo significant improvementNo (vs. vehicle control)
Prophylaxis + TreatmentSignificant improvementYes (vs. vehicle control)
Added benefit of Prophylaxis to TreatmentNo additional improvementNo

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator